![molecular formula C27H31ClN2O9 B1195275 5(8H)-Naphthacenone, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)- CAS No. 67324-99-6](/img/structure/B1195275.png)
5(8H)-Naphthacenone, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)-
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Description
The compound you’re asking about is also known as Daunorubicin hydrochloride . It’s an antitumor antibiotic used in the treatment of acute myeloid leukemias . It’s a very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others .
Synthesis Analysis
Daunorubicin hydrochloride is produced via fermentation . The process involves the use of a culture medium containing corn steep, sucrose, calcium carbonate, and ammonium sulphate . The medium is then seeded with a culture of the strain Streptomyces 31723 .Molecular Structure Analysis
The molecular formula of Daunorubicin hydrochloride is C27H30ClNO10 . Its molecular weight is 563.98 .Chemical Reactions Analysis
Daunorubicin HCl induces DNA damage by intercalation . It also induces apoptosis in a variety of cell lines . Inhibition of autophagy with chloroquine enhances daunorubicin-induced apoptosis in K562 cells .Physical And Chemical Properties Analysis
Daunorubicin hydrochloride is a dark red crystal . It has a melting point of 190°C (dec) and an alpha D20 of +248 ±5° (c = 0.05-0.1 in methanol) . It is freely soluble in water and in methanol, slightly soluble in alcohol, and practically insoluble in acetone . It is sensitive and hygroscopic .Safety and Hazards
properties
IUPAC Name |
(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O9.ClH/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29;/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,23+,27-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTVLWOKIDKIQL-KOFUDPRISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72983-78-9 (Parent) |
Source
|
Record name | 5-Iminodaunorubicin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
563.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iminodaunorubicin hydrochloride | |
CAS RN |
67324-99-6 |
Source
|
Record name | 5(8H)-Naphthacenone, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67324-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iminodaunorubicin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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